Methyl 3-{[(5-chlorothiophen-2-yl)sulfonyl]amino}benzoate
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Overview
Description
Methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate is an organic compound with the molecular formula C12H10ClNO4S2. This compound is characterized by the presence of a thienyl group, a sulfonyl group, and a benzoate ester. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate typically involves multiple steps. . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of Methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate may involve large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining strict quality control standards.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or sulfide.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
Methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate is utilized in various scientific research fields, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, leading to inhibition or modulation of their activity. The thienyl group may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-{[(5-chloro-2-thienyl)carbonyl]amino}benzoate
- Methyl 3-{[(5-chloro-2-thienyl)methyl]amino}acetate
Uniqueness
Methyl 3-{[(5-chloro-2-thienyl)sulfonyl]amino}benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities, reaction rates, and stability under various conditions.
Properties
Molecular Formula |
C12H10ClNO4S2 |
---|---|
Molecular Weight |
331.8 g/mol |
IUPAC Name |
methyl 3-[(5-chlorothiophen-2-yl)sulfonylamino]benzoate |
InChI |
InChI=1S/C12H10ClNO4S2/c1-18-12(15)8-3-2-4-9(7-8)14-20(16,17)11-6-5-10(13)19-11/h2-7,14H,1H3 |
InChI Key |
KXZVBMOSZKLNQX-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(S2)Cl |
Origin of Product |
United States |
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